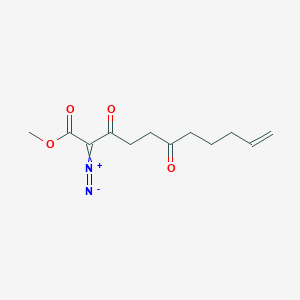![molecular formula C22H14N4O10 B12571212 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid CAS No. 185252-57-7](/img/structure/B12571212.png)
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by carbamoylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbamoylation is achieved using phosgene or similar reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can lead to the formation of carboxylic acids.
Aplicaciones Científicas De Investigación
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved often include oxidative stress and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis[(4-aminophenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Similar structure but with amino groups instead of nitro groups.
4,6-Bis[(4-methylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Contains methyl groups instead of nitro groups.
Uniqueness
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is unique due to its nitro functional groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Propiedades
Número CAS |
185252-57-7 |
|---|---|
Fórmula molecular |
C22H14N4O10 |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
4,6-bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-11-1-5-13(6-2-11)25(33)34)15-9-16(18(22(31)32)10-17(15)21(29)30)20(28)24-12-3-7-14(8-4-12)26(35)36/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
Clave InChI |
HUYQYLRJTGUSLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
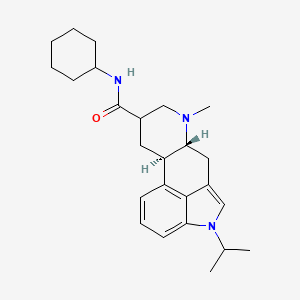
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)

![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
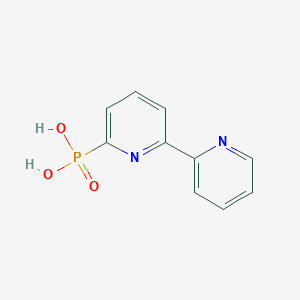
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
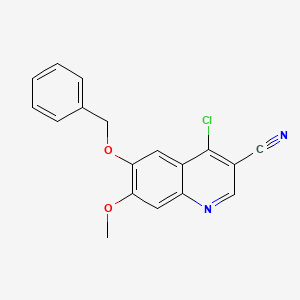
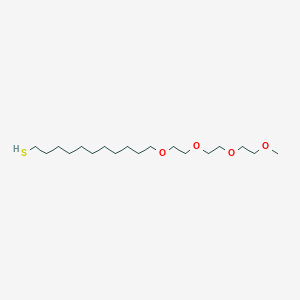
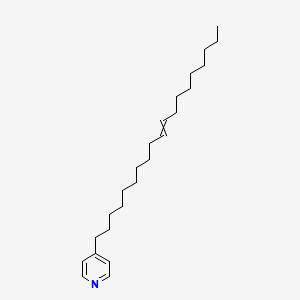
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
